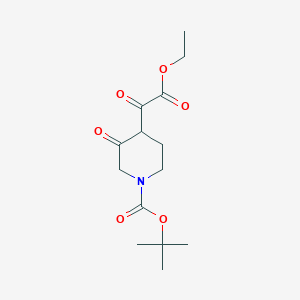

Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO4. It is a derivative of piperidine and is commonly used in organic synthesis and pharmaceutical research. This compound is known for its versatility and reactivity, making it a valuable intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate typically involves the reaction of piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate. Research indicates that modifications in the piperidine structure can enhance antibacterial activity against various pathogens. For instance, compounds similar to this derivative have shown promising results in inhibiting bacterial growth, particularly against resistant strains .

Drug Development

The compound's unique structural features make it a candidate for further drug development. Its ability to interact with biological targets suggests potential applications in treating infections or diseases caused by bacteria resistant to conventional antibiotics. The ongoing exploration into its pharmacodynamics and pharmacokinetics is crucial for establishing its viability as a therapeutic agent .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a valuable reagent in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions, including condensation and cyclization processes. The versatility of this compound allows chemists to explore new synthetic pathways that could lead to the discovery of novel compounds with enhanced properties .

Catalysis

This compound can also function as a catalyst or catalyst precursor in organic transformations. Its ability to facilitate reactions while maintaining stability under various conditions makes it an attractive option for chemists looking to optimize reaction yields and selectivity .

Material Science

Polymer Chemistry

In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Research into its use as a monomer or additive in polymer synthesis is ongoing, with potential applications in creating advanced materials for packaging, coatings, and biomedical devices .

Nanotechnology

The compound's properties may also lend themselves to applications in nanotechnology. By modifying its structure, researchers can create nanoparticles that exhibit unique optical or electronic properties, which could be useful in sensors or drug delivery systems .

Case Studies and Research Findings

Mécanisme D'action

Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate is similar to other piperidine derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis and pharmaceutical research.

Comparaison Avec Des Composés Similaires

Tert-butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

This comprehensive overview provides a detailed understanding of tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate (CAS No. 518990-24-4) is a synthetic compound with potential biological activity. This article reviews its chemical properties, synthesis, and biological evaluations based on diverse research studies.

The molecular formula of this compound is C14H21NO6, with a molecular weight of 299.32 g/mol. It is characterized by the following structural features:

- IUPAC Name : tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate

- Purity : Typically reported at 95% in commercial preparations .

Synthesis

The synthesis of this compound generally involves nucleophilic substitution reactions, where tert-butyl bromoacetate reacts with a piperidine derivative under basic conditions. The reaction conditions are optimized to achieve high yields and purity. For example, one study reported a yield of 79% using triethylamine as a base in THF solvent .

Research indicates that compounds similar to tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine derivatives exhibit various pharmacological activities, including:

- Antidiabetic Effects : Some studies suggest that these compounds may influence metabolic pathways related to insulin sensitivity and glucose metabolism, potentially offering therapeutic benefits for type 2 diabetes .

- Antioxidant Properties : The presence of oxoacetyl groups may enhance the antioxidant capacity of the compound, which can mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Due to structural similarities with known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological effects of related compounds:

- In Vitro Studies : A study demonstrated that derivatives of piperidine exhibited significant inhibition of certain enzymes linked to metabolic disorders, supporting their potential as therapeutic agents for conditions like obesity and insulin resistance .

- In Vivo Evaluations : Research involving animal models has shown that certain analogs can significantly lower serum levels of retinol binding protein (RBP4), which is implicated in metabolic syndrome and cardiovascular diseases .

- Structural Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications to the piperidine ring and substituents can dramatically affect the biological activity, indicating the importance of structural optimization in drug design .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 4-(2-ethoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO6/c1-5-20-12(18)11(17)9-6-7-15(8-10(9)16)13(19)21-14(2,3)4/h9H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRZQCWWTMOYMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1CCN(CC1=O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.